N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a fascinating compound with complex molecular architecture. Its structure includes a thiadiazole ring, a phenyl group, and a pyrrolidine moiety, making it a compound of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that the presence of n-methylamino at the 2-position of thiazole can remarkably improve antiproliferative effects against certain cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .
Result of Action
Compounds with similar structures have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis begins with the formation of the 1,3,4-thiadiazole ring. A common route involves the reaction of thiosemicarbazide with acyl chlorides under acidic conditions to form the thiadiazole core.
Functional Group Introduction: : The next step is the introduction of the N-(2-(methyl(phenyl)amino)-2-oxoethyl)thio group. This typically involves the reaction of the thiadiazole with an appropriate alkylating agent, such as an alkyl halide, under basic conditions.
Final Assembly: : The phenylpyrrolidine-3-carboxamide structure is introduced in the last step through amide bond formation, usually by reacting an amine derivative of pyrrolidine with a carboxylic acid or ester under dehydrating conditions.
Industrial Production Methods: For industrial production, these steps are often optimized for scale, using continuous flow reactors to enhance efficiency and yield. High-pressure liquid chromatography (HPLC) and other purification techniques are typically employed to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under strong oxidative conditions, the thiadiazole ring can be oxidized, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the carbonyl groups in the compound, such as using LiAlH4, results in the corresponding alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : LiAlH4, NaBH4.
Substitution reagents: : Halides, alcohols, and amines under basic or acidic conditions.
Major Products: The major products depend on the specific reaction conditions but typically include oxidized or reduced derivatives of the original compound or substituted analogs.
Scientific Research Applications
Chemistry: : Its unique structure makes it a valuable compound in studying reaction mechanisms and synthesis of new derivatives. Biology : It can be used to investigate biological pathways and molecular interactions due to its functional group diversity. Medicine Industry : The compound’s derivatives can serve as intermediates in the synthesis of more complex molecules for materials science and other industrial applications.
Comparison with Similar Compounds
Compared to other thiadiazole or pyrrolidine derivatives, this compound's uniqueness lies in its combined structural elements which enhance its versatility and functionality. Similar compounds include other thiadiazoles and pyrrolidine derivatives, each with varying degrees of biological and chemical activity.
By integrating multiple functional groups within a single molecule, it stands out for its potential to bridge different fields of scientific research and application.
Properties
IUPAC Name |
N-[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-26(16-8-4-2-5-9-16)19(29)14-31-22-25-24-21(32-22)23-20(30)15-12-18(28)27(13-15)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZIPQDSOJOXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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